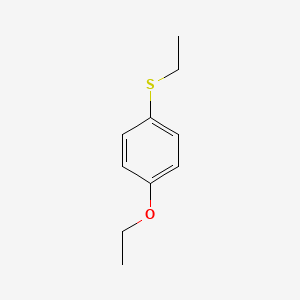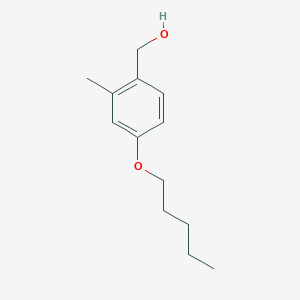
(2-Methyl-4-(pentyloxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-(pentyloxy)phenyl)methanol is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the aromatic ring is further substituted with a pentyloxy group at the para position and a methyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol (o-cresol) and 1-bromopentane.
Etherification: The first step involves the etherification of 2-methylphenol with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) to form 2-methyl-4-pentyloxyphenol.
Reduction: The final step involves the reduction of the hydroxyl group to a methanol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with efficient mixing and temperature control.
化学反应分析
Types of Reactions
(2-Methyl-4-(pentyloxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-methyl-4-(pentyloxy)benzaldehyde or 2-methyl-4-(pentyloxy)benzoic acid.
Reduction: Formation of 2-methyl-4-(pentyloxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
(2-Methyl-4-(pentyloxy)phenyl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
作用机制
The mechanism of action of (2-Methyl-4-(pentyloxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The pentyloxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(butyloxy)phenyl)methanol
- 2-Methyl-4-(hexyloxy)phenyl)methanol
- 2-Methyl-4-(propyloxy)phenyl)methanol
Uniqueness
(2-Methyl-4-(pentyloxy)phenyl)methanol is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different biological activities and industrial applications.
属性
IUPAC Name |
(2-methyl-4-pentoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-12(10-14)11(2)9-13/h6-7,9,14H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXRQPOVMBEOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol](/img/structure/B7992956.png)

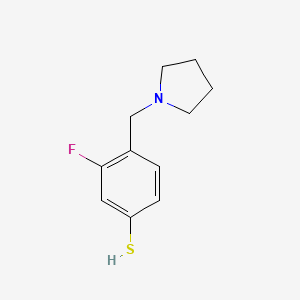
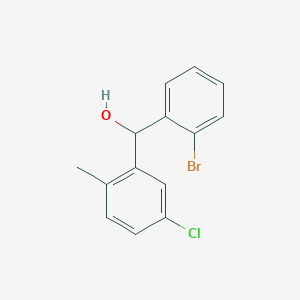
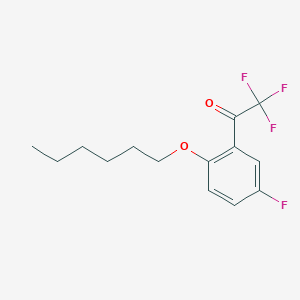
![O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate](/img/structure/B7992997.png)
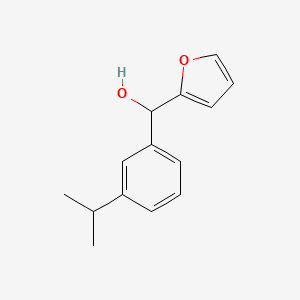

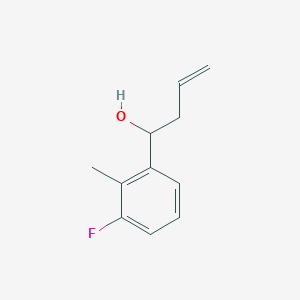
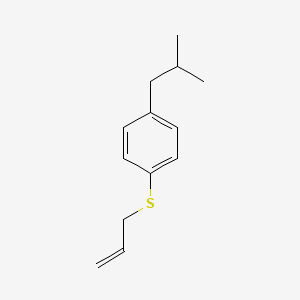
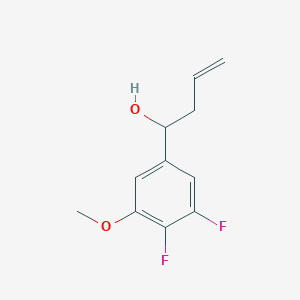
![1-[4-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993033.png)
